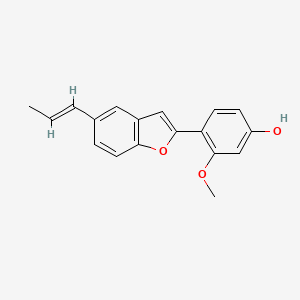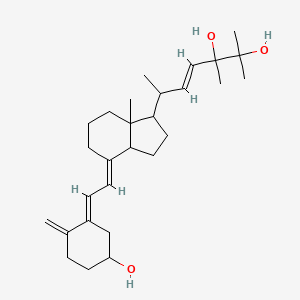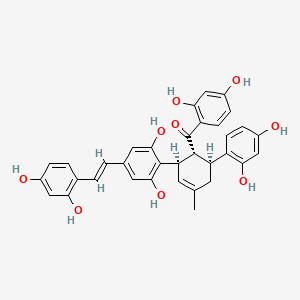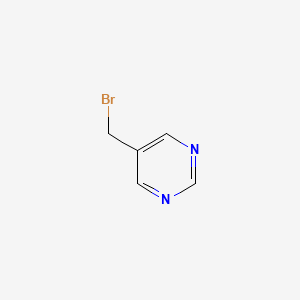![molecular formula C6H3NO2S B1257111 Thieno[3,4-c]pyrrole-4,6-dione CAS No. 6007-82-5](/img/structure/B1257111.png)
Thieno[3,4-c]pyrrole-4,6-dione
説明
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is an electron-deficient unit that has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) . TPD-based monomers can be simply prepared and TPD-polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization .
Synthesis Analysis
TPD-based polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . A convenient synthetic route of TPD acceptor unit derivatives was developed, which greatly minimizes the synthetic cost of the relevant polymer donors .Molecular Structure Analysis
The TPD unit shows a symmetric, rigidly fused, coplanar structure and strong electron-withdrawing property . This makes it a potential system for increasing intermolecular interactions, reducing bandgaps when incorporated into polymer backbones .Chemical Reactions Analysis
TPD-based monomers can be simply prepared and TPD-polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . This provides a possibility for large quantity preparation .Physical And Chemical Properties Analysis
TPD-polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties . The synthesized homopolymers showed band gaps in the range of 2.13–2.08 eV .科学的研究の応用
Application in Phosphorescent Organic Light Emitting Diodes (PhOLEDs)
Thieno[3,4-c]pyrrole-4,6-dione has been explored as a novel building block for donor-acceptor based host materials in Phosphorescent Organic Light Emitting Diodes (PhOLEDs). A study by Kautny et al. (2017) introduced thieno[3,4-c]pyrrole-4,6-dione acceptor with carbazole donors linked via a phenylene linker for red PhOLED devices. These materials achieved high current efficiency, external quantum efficiency, and power efficiency, marking the first successful application in PhOLEDs (Kautny et al., 2017).
Use in Thin-Film Transistors and Solar Cell Applications
Nassar et al. (2022) synthesized homopolymers using thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide derivatives, which were identified as potential electron acceptors in solar cell applications. These polymers showed significant electron mobilities and band gaps suitable for high-performance thin-film transistors (Nassar et al., 2022).
Development of Low-Bandgap Copolymers for Efficient Solar Cells
A low-bandgap thieno[3,4-c]pyrrole-4,6-dione-based copolymer, PBDTTPD, was designed and synthesized for bulk-heterojunction photovoltaic devices by Zou et al. (2010). This polymer showed a broad absorption in the visible region and demonstrated a power conversion efficiency of 5.5% in solar cells (Zou et al., 2010).
Air-Processed Polymer Solar Cells
Najari et al. (2015) developed polymers based on thieno[3,4-c]pyrrole-4,6-dione derivatives for organic bulk heterojunction solar cells. These materials exhibited promising results in air-processed polymer solar cells with power conversion efficiencies up to 7.1% (Najari et al., 2015).
Progress in Organic Solar Cells and Transistors
He et al. (2016) reviewed the progress of thieno[3,4-c]pyrrole-4,6-dione-based copolymers in organic solar cells and transistors, highlighting their applications due to the high power conversion efficiency and mobility of these copolymers (He et al., 2016).
作用機序
将来の方向性
TPD-polymers have great potential applications in OSCs toward large-area devices . A key strategy to realize the application of OSCs is to optimize the synthetic method of the active layer materials . This study presents a low-cost approach to synthesizing electron-deficient TPD units for the construction of PD materials with excellent universality and superior performance .
特性
IUPAC Name |
thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQKQTXHNUFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,4-c]pyrrole-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,5,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol](/img/structure/B1257039.png)



![2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1257046.png)


![[(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate](/img/structure/B1257050.png)